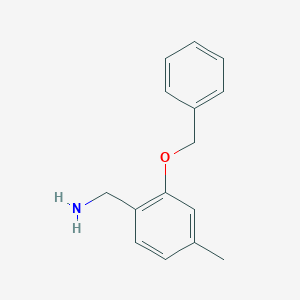

(2-(Benzyloxy)-4-methylphenyl)methanamine

Description

Properties

IUPAC Name |

(4-methyl-2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9H,10-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQHYPHSADNCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of 2-Hydroxy-4-methylbenzaldehyde or 2-Hydroxy-4-methylbenzyl Alcohol

- Starting material : 2-hydroxy-4-methylbenzaldehyde or its corresponding benzyl alcohol derivative.

- Reagents : Benzyl chloride or benzyl bromide, base (e.g., potassium carbonate or sodium hydride).

- Solvent : Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions : Reflux or room temperature stirring under inert atmosphere.

- Outcome : Formation of 2-(benzyloxy)-4-methylbenzaldehyde or 2-(benzyloxy)-4-methylbenzyl alcohol.

Conversion to Methanamine Derivative

Method 1: Reductive amination

- The benzyloxy-substituted aromatic aldehyde is reacted with ammonia or an amine source.

- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation are employed.

- This converts the aldehyde group to the corresponding methanamine.

Method 2: Nucleophilic substitution

- Starting from the benzyloxy-substituted benzyl halide (e.g., benzyl bromide derivative), nucleophilic substitution with ammonia or amine sources introduces the methanamine group.

- This requires careful control of reaction conditions to avoid side reactions.

Alternative Approaches

- Use of protected intermediates such as methylenecyclopropanes or boronate esters has been reported in literature to facilitate selective transformations on the aromatic ring before final amination steps.

Detailed Experimental Example (Based on Literature)

A representative preparation involves:

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 2-hydroxy-4-methylbenzaldehyde + benzyl chloride, K2CO3, DMF, reflux | Benzylation of phenol to form 2-(benzyloxy)-4-methylbenzaldehyde | High yield, typically >80% |

| 2 | Reductive amination: 2-(benzyloxy)-4-methylbenzaldehyde + NH3, NaBH3CN, MeOH, room temp | Conversion of aldehyde to methanamine | Moderate to high yield, ~70-85% |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure (2-(Benzyloxy)-4-methylphenyl)methanamine | White solid, mp and spectral data confirm structure |

Analytical and Purification Techniques

- Purification : Gel permeation chromatography (GPC), silica gel column chromatography.

- Characterization : NMR (1H, 13C), IR spectroscopy, mass spectrometry, and polarimetry.

- Typical physical data : White solid, molecular weight 227.3 g/mol, consistent with C15H17NO formula.

Data Table Summarizing Preparation Conditions and Yields

| Preparation Step | Starting Material | Reagents & Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylation | 2-hydroxy-4-methylbenzaldehyde | Benzyl chloride, K2CO3, DMF | Reflux, 12–24 h | 80–90 | High selectivity for phenol O-benzylation |

| Reductive amination | 2-(Benzyloxy)-4-methylbenzaldehyde | NH3, NaBH3CN, MeOH | Room temp, 12–24 h | 70–85 | Mild conditions prevent over-reduction |

| Purification | Crude amine | Silica gel chromatography or GPC | Ambient temperature | — | Yields depend on purity required |

Research Findings and Notes

- The benzyl protection of the phenolic hydroxyl is crucial to avoid side reactions during amination.

- Reductive amination is preferred over direct nucleophilic substitution due to better control and fewer by-products.

- Literature reports confirm that the use of sodium hydride and THF for benzylation provides clean conversion and reproducible results.

- The compound’s stability and purity are sensitive to moisture and oxygen; thus, inert atmosphere and dry solvents are recommended.

- Analytical data such as polarimetry and NMR confirm the stereochemical integrity and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-4-methylphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanamine group to other functional groups such as methyl or ethyl groups.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alkylated derivatives.

Scientific Research Applications

(2-(Benzyloxy)-4-methylphenyl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of aromatic amines and their derivatives.

Industrial Applications: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in neurological processes. The exact mechanism depends on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between (2-(Benzyloxy)-4-methylphenyl)methanamine and related compounds:

Key Observations :

Physicochemical and Pharmacokinetic Properties

Data from analogous compounds provide insights into expected properties:

- Lipophilicity : The benzyloxy group in the target compound likely increases logP (~3.73) compared to methoxy (logP ~2.51) or oxazole-containing analogs .

- Bioavailability : High lipophilicity may limit aqueous solubility but enhance blood-brain barrier (BBB) penetration, as seen in 2-(4-methylphenyl)indolizine derivatives .

Biological Activity

(2-(Benzyloxy)-4-methylphenyl)methanamine, also known by its CAS number 1457548-54-7, is a compound with potential biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of (2-(Benzyloxy)-4-methylphenyl)methanamine can be represented as follows:

- Molecular Formula : C16H19NO

- Molecular Weight : 255.33 g/mol

The biological activity of (2-(Benzyloxy)-4-methylphenyl)methanamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow it to modulate biochemical pathways that are crucial for therapeutic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Binding : It can act as a ligand for certain receptors, influencing signal transduction processes.

Biological Activity

Research into the biological activity of (2-(Benzyloxy)-4-methylphenyl)methanamine has indicated several potential therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for neurodegenerative diseases.

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Antimicrobial Properties : Some derivatives related to this compound have demonstrated antimicrobial activity against a range of pathogens.

Case Studies and Experimental Data

-

Neuroprotective Study :

- A study evaluated the neuroprotective effects of derivatives of (2-(Benzyloxy)-4-methylphenyl)methanamine against oxidative stress in neuronal cells. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound.

-

Antioxidant Activity Assessment :

- An antioxidant assay demonstrated that (2-(Benzyloxy)-4-methylphenyl)methanamine exhibited an IC50 value comparable to standard antioxidants, suggesting its potential as a natural antioxidant agent.

-

Antimicrobial Testing :

- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had notable inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 μg/ml to 100 μg/ml depending on the bacterial strain.

Data Tables

Q & A

Q. What are the standard synthetic routes for (2-(Benzyloxy)-4-methylphenyl)methanamine, and how can purity be optimized?

The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example:

- Reductive amination : Reacting 2-(benzyloxy)-4-methylbenzaldehyde with ammonia or ammonium acetate in the presence of reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) under inert conditions .

- Substitution : Halogenated intermediates (e.g., 2-(benzyloxy)-4-methylbenzyl chloride) can react with ammonia in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .

Q. Purity Optimization :

Q. What spectroscopic techniques are critical for characterizing (2-(Benzyloxy)-4-methylphenyl)methanamine?

- NMR :

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 212.1 (calculated: 211.3 g/mol) .

- IR : Stretching at ~3300 cm⁻¹ (N-H amine), 1250 cm⁻¹ (C-O ether) .

Q. What safety precautions are essential when handling this compound?

- Hazards : Skin/eye irritation (H315, H318), respiratory sensitization (H334) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity in nucleophilic reactions?

The electron-donating benzyloxy group at the ortho position increases electron density at the para methylphenyl group, enhancing susceptibility to electrophilic aromatic substitution . For example:

- Nitration : Preferentially occurs at the meta position to the benzyloxy group due to steric hindrance and electronic effects .

- Halogenation : Bromine in acetic acid yields mono-substituted products at the para methyl position .

Contradictions in regioselectivity between studies may arise from solvent polarity or catalyst choice (e.g., FeBr3 vs. AlCl3) .

Q. What biological targets or pathways are associated with this compound, and how are its interactions validated?

- Receptor Binding : Structural analogs (e.g., diarylmethylamines) act as inverse agonists for chemokine receptors (e.g., US28, CCR1) with EC50 values ~3–5 μM .

- Validation Methods :

- Radioligand Binding Assays : Use ³H-labeled antagonists to quantify receptor affinity .

- cAMP Inhibition Assays : Measure G-protein coupling via luciferase reporters .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .

Q. How can conflicting data on reaction yields be resolved in large-scale syntheses?

Discrepancies often arise from:

- Reducing Agent Efficiency : NaBH4 (lower yield, ~60%) vs. LiAlH4 (higher yield, ~85%) but with safety trade-offs .

- Solvent Effects : THF vs. MeOH impacts intermediate stability; anhydrous conditions improve reproducibility .

- Scale-Up Solutions : Use continuous flow reactors to maintain temperature control and reduce byproducts .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME calculate logP (~2.5), indicating moderate lipophilicity, and predict blood-brain barrier penetration (high probability) .

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps (~4.5 eV) to assess redox stability and reactivity .

- MD Simulations : Analyze solvation dynamics in aqueous/PBS buffers to estimate solubility (~1.2 mg/mL) .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Degrades by ~15% over 30 days under UV light; store in amber vials .

- Temperature : Stable at –20°C for >6 months; room temperature leads to 5% decomposition/month .

- pH Stability : Degrades rapidly in acidic conditions (pH <3), forming benzyl alcohol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.